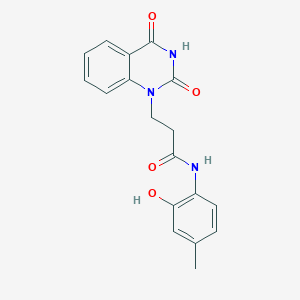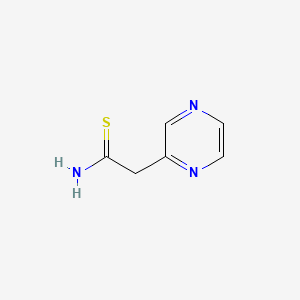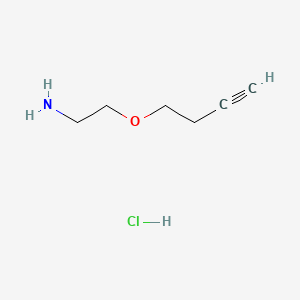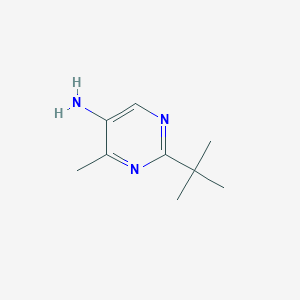
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a butane chain and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(methyl)amine dihydrochloride typically involves the reaction of butan-2-amine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butan-2-amine+Methylamine+Hydrochloric acid→(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of butan-2-one and other oxidized derivatives.
Reduction: Formation of butan-2-amine and methylamine.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Butan-2-amine: A primary amine with similar structural features.
Methylamine: A simple amine that shares the methyl group.
N,N-Dimethylbutan-2-amine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is unique due to its specific combination of a butane chain and a methyl group attached to the amino group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
| 2803862-85-1 | |
Molecular Formula |
C5H16Cl2N2 |
Molecular Weight |
175.10 g/mol |
IUPAC Name |
2-N-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-5(4-6)7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
InChI Key |
GSEAXAPSHGQMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)

![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)




![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)


![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
